

JNJ-63576253: A Comprehensive Technical Overview of Target Binding and Selectivity

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: JNJ-63576253

CAS No.: 2110426-27-0

Cat. No.: B2571259

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-63576253, also known as TRC-253, is a next-generation, orally active, and potent antagonist of the androgen receptor (AR).[1][2] It has demonstrated significant activity against both wild-type AR and clinically relevant mutants, such as the F877L mutation, which confers resistance to second-generation AR inhibitors like enzalutamide.[3][4] This technical guide provides an in-depth analysis of the target binding, selectivity, and mechanism of action of **JNJ-63576253**, supported by experimental data and protocols.

Target Binding and Potency

JNJ-63576253 is a potent and selective antagonist of the human androgen receptor.[5] Its primary mechanism of action is to competitively inhibit androgen binding to the AR ligand-binding domain, thereby preventing receptor activation and downstream signaling.[4][6] This antagonistic activity is maintained even in the presence of mutations that can convert other antagonists into agonists.[5][7]

Quantitative Binding and Functional Activity Data

The binding affinity and functional inhibitory activity of **JNJ-63576253** have been characterized in various in vitro models. The following tables summarize the key quantitative data.

Target	Assay Type	Cell Line	IC50 (nM)	Reference
Wild-Type Androgen Receptor	Radioligand Binding	-	6.9	[8]
Wild-Type Androgen Receptor	Functional Assay	LNCaP	54	[1][2][9]
F877L Mutant Androgen Receptor	Functional Assay	LNCaP	37	[1][2][9]
F877L Mutant Androgen Receptor	Transcriptional Reporter	HepG2	15	[7]
VCaP cells (AR amplification and AR-V7 expression)	Proliferation Assay	VCaP	265	[1][2][9]

Target Selectivity

A critical attribute of **JNJ-63576253** is its high selectivity for the androgen receptor over other nuclear hormone receptors and kinases, which predicts a favorable clinical safety profile.

Selectivity Profile of JNJ-63576253

Off-Target	Assay Type	IC50 (μM)	Selectivity Fold (vs. WT AR)	Reference
Glucocorticoid Receptor (GR)	Radioligand Binding	> 30	~1000-fold	[5][7]
Estrogen Receptor (ER)	Radioligand Binding	Undetectable	Not Calculated	[5][7]
468 Kinases	KINOMEScan	No hits identified	-	[5][7]

Mechanism of Action and Downstream Effects

JNJ-63576253 functions as a full antagonist of the androgen receptor.[1] Upon binding to the AR, it prevents the conformational changes required for receptor activation, nuclear translocation, and subsequent modulation of gene expression.[5][7] This leads to the inhibition of AR-driven cellular processes, including proliferation.

Key Downstream Effects:

- Inhibition of AR Target Gene Expression:** **JNJ-63576253** has been shown to inhibit the expression of well-characterized AR target genes, such as Kallikrein-3 (KLK3) and FKBP5, in a dose-dependent manner.[5]
- Abrogation of Cellular Proliferation:** The compound effectively inhibits the proliferation of androgen-dependent prostate cancer cell lines, including those harboring AR mutations that confer resistance to other therapies.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **JNJ-63576253**.

Radioligand Binding Assays

This assay is used to determine the binding affinity and selectivity of a compound for a specific receptor.

- Preparation of Reagents:
 - Radioligands: [3H]-methyltrienolone (for AR), [3H]-dexamethasone (for GR), and [3H]-estradiol (for ER) are prepared at appropriate concentrations.[5][10]
 - Competitor: **JNJ-63576253** is serially diluted to a range of concentrations.
 - Receptor Source: Cell lysates or purified receptor proteins are used.
- Assay Procedure:
 - The radioligand, competitor (**JNJ-63576253**), and receptor source are incubated together to allow for competitive binding.
 - The reaction is allowed to reach equilibrium.
- Separation and Detection:
 - Bound and free radioligand are separated using a method such as filtration.
 - The amount of bound radioactivity is quantified using a scintillation counter.
- Data Analysis:
 - The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
 - The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Transcriptional Reporter Assays

This assay measures the ability of a compound to modulate the transcriptional activity of a target receptor.

- Cell Culture and Transfection:
 - A suitable cell line (e.g., HepG2 or LNCaP) is cultured.[7][8]

- Cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of an androgen response element (ARE) and a plasmid expressing the androgen receptor (wild-type or mutant).[7]
- Compound Treatment:
 - Transfected cells are treated with varying concentrations of **JNJ-63576253** in the presence of a known AR agonist (e.g., R1881).[7][8]
- Luciferase Assay:
 - After an incubation period (e.g., 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer.[8][11]
- Data Analysis:
 - The IC50 value is calculated as the concentration of **JNJ-63576253** that causes a 50% reduction in the agonist-induced luciferase activity.

Cellular Proliferation Assays

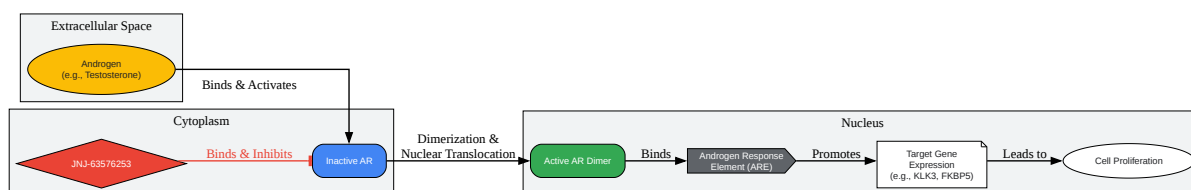
This assay assesses the effect of a compound on the growth of cancer cell lines.

- Cell Seeding:
 - Prostate cancer cell lines (e.g., LNCaP F877L, VCaP) are seeded into 96-well plates.[5][8]
- Compound Treatment:
 - Cells are treated with a range of concentrations of **JNJ-63576253**.
- Incubation:
 - The plates are incubated for a period of several days (e.g., 6 days) to allow for cell proliferation.[5][8]
- Measurement of Proliferation:

- Cell viability or proliferation is assessed using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
- Data Analysis:
 - The IC50 value is determined as the concentration of **JNJ-63576253** that inhibits cell proliferation by 50%.

Visualizations

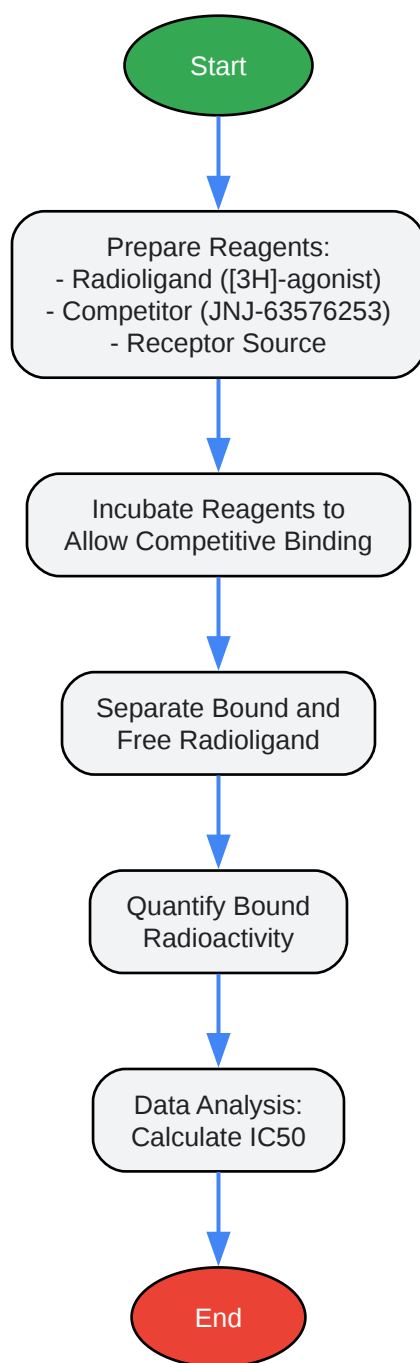
Androgen Receptor Signaling Pathway and Inhibition by JNJ-63576253



[Click to download full resolution via product page](#)

Caption: AR signaling pathway and its inhibition by **JNJ-63576253**.

Experimental Workflow for Radioligand Binding Assay



[Click to download full resolution via product page](#)

Caption: Workflow for determining binding affinity via radioligand assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. medchemexpress.com \[medchemexpress.com\]](#)
- [2. JNJ-63576253 | 2110426-27-0 | Androgen Receptor | MOLNOVA \[molnova.com\]](#)
- [3. JNJ-63576253 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY \[guidetopharmacology.org\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. aacrjournals.org \[aacrjournals.org\]](#)
- [6. An Overview of Next-Generation Androgen Receptor-Targeted Therapeutics in Development for the Treatment of Prostate Cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. aacrjournals.org \[aacrjournals.org\]](#)
- [8. selleckchem.com \[selleckchem.com\]](#)
- [9. medchemexpress.com \[medchemexpress.com\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [JNJ-63576253: A Comprehensive Technical Overview of Target Binding and Selectivity]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2571259/docs#jnj-63576253-a-comprehensive-technical-overview-of-target-binding-and-selectivity\]](https://www.benchchem.com/product/b2571259/docs#jnj-63576253-a-comprehensive-technical-overview-of-target-binding-and-selectivity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)